molecular formula C13H10N2O2 B187525 4-(3-Nitrostyryl)pyridine CAS No. 46837-95-0

4-(3-Nitrostyryl)pyridine

Cat. No.: B187525
CAS No.: 46837-95-0
M. Wt: 226.23 g/mol
InChI Key: NGMZCGIDCNUHRJ-SNAWJCMRSA-N
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Description

4-(3-Nitrostyryl)pyridine is a nitro-substituted styrylpyridine derivative characterized by a pyridine ring conjugated to a styryl moiety bearing a nitro group at the meta position of the phenyl ring. This compound belongs to a class of aromatic heterocycles with applications in organic electronics, coordination chemistry, and pharmaceutical research due to its electron-deficient pyridine core and π-conjugated system .

Properties

CAS No.

46837-95-0

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+

InChI Key

NGMZCGIDCNUHRJ-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2

solubility

11.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison :

4-(4-Nitrobenzyl)pyridine (): Features a nitro group on the benzyl substituent rather than the styryl chain.

3-(4-Nitrophenyl)pyridine (): A positional isomer with the nitro group on the phenyl ring attached directly to the pyridine.

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridine Derivatives (): Chloro- and nitro-substituted pyridines with extended aromatic systems.

4-Ethylpyridine and 4-Propylpyridine (): Alkyl-substituted pyridines for evaluating steric/electronic differences.

Physical and Electronic Properties :

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(3-Nitrostyryl)pyridine Styryl-NO₂ at C3 ~243* Not reported Conjugated π-system; strong electron-withdrawing nitro group enhances reactivity .
4-(4-Nitrobenzyl)pyridine Benzyl-NO₂ at C4 ~214* Not reported Reduced conjugation compared to styryl derivatives; nitro group increases polarity .
3-(4-Nitrophenyl)pyridine Phenyl-NO₂ at C4 200.19 Not reported Direct phenyl-pyridine linkage; nitro group stabilizes negative charge .
2-Amino-4-(2-Cl-5-Ph)Py† Cl, 4-substituted phenyl 466–545 268–287 Chloro and nitro substituents enhance thermal stability and bioactivity .
4-Propylpyridine Propyl at C4 121.18 Not reported Alkyl chain reduces polarity; lower boiling point compared to nitro analogs .

*Estimated based on molecular formula. †From : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.

Key Observations :

  • Electron-Withdrawing Effects : Nitro-substituted pyridines (e.g., this compound, 3-(4-Nitrophenyl)pyridine) exhibit higher reactivity in electrophilic substitutions and coordination chemistry compared to alkyl-substituted analogs (e.g., 4-propylpyridine) .
  • Thermal Stability : Chloro- and nitro-substituted pyridines (melting points 268–287°C, ) show superior thermal stability over alkyl derivatives due to stronger intermolecular interactions .
  • Electronic Spectra: Computational studies on 4-(1-aminoethyl)pyridine () suggest that substituents like nitro groups significantly reduce the HOMO-LUMO gap (ΔE = 6.08 eV), enhancing charge-transfer capabilities—a property likely shared by this compound.

Computational Insights

Quantum chemical studies on related pyridines (e.g., 4-(1-aminoethyl)pyridine, ) highlight:

  • Solvent Effects : Polar solvents (e.g., water) redshift electronic absorption peaks due to stabilization of excited states—a trend expected for this compound .

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